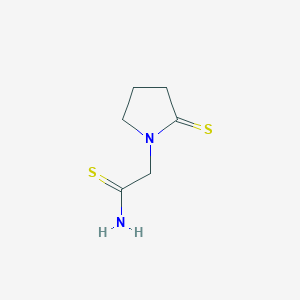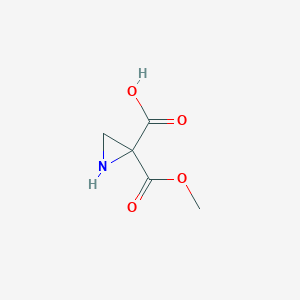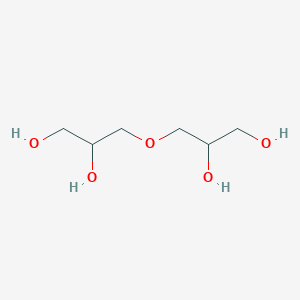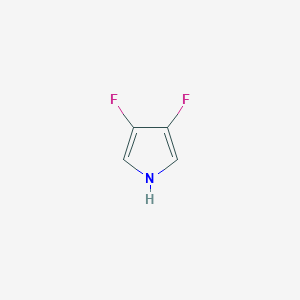
3,4-ジフルオロ-1H-ピロール
概要
説明
3,4-Difluoro-1H-pyrrole is a fluorinated derivative of pyrrole, a five-membered heterocyclic compound containing nitrogen.
科学的研究の応用
3,4-Difluoro-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
They are known to act as anti-inflammatory agents, GnRH receptor antagonists, inhibitors of HCV NS5B polymerase, and Angiotensin II receptor antagonists .
Mode of Action
The interaction of fluoropyrrole derivatives with their targets often results in changes that inhibit the function of the target, leading to their various biological effects .
Biochemical Pathways
Given the known activities of fluoropyrrole derivatives, it can be inferred that they may affect pathways related to inflammation, hormone regulation, viral replication, and blood pressure regulation .
Result of Action
Based on the known activities of fluoropyrrole derivatives, it can be inferred that the compound may have anti-inflammatory effects, inhibit certain receptors, and interfere with viral replication .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-1H-pyrrole typically involves the direct fluorination of pyrrole derivatives. One common method is the electrophilic fluorination using reagents such as xenon difluoride. This method provides regioselective fluorination at the desired positions . Another approach involves the use of elemental fluorine under controlled conditions to achieve the desired fluorinated product .
Industrial Production Methods
Industrial production of 3,4-difluoro-1H-pyrrole may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications .
化学反応の分析
Types of Reactions
3,4-Difluoro-1H-pyrrole undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Electrophilic Fluorination: Xenon difluoride, elemental fluorine.
Substitution Reactions: Various nucleophiles and electrophiles.
Oxidation and Reduction: Common oxidizing and reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
類似化合物との比較
Similar Compounds
- 2,3-Difluoropyrrole
- 2,5-Difluoropyrrole
- 3,5-Difluoropyrrole
Uniqueness
3,4-Difluoro-1H-pyrrole is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated pyrrole derivatives. This unique positioning can lead to distinct properties and applications .
特性
IUPAC Name |
3,4-difluoro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N/c5-3-1-7-2-4(3)6/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJOPWQYDZAFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472976 | |
| Record name | 3,4-difluoro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120047-51-0 | |
| Record name | 3,4-difluoro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,4-difluoro-1H-pyrrole interesting for anion recognition?
A1: 3,4-difluoro-1H-pyrrole serves as a valuable building block for creating anion receptors. Research has demonstrated that incorporating this molecule into larger structures like octamethyloctafluorocalix[4]pyrrole and 2,3-di(3',4'-difluoropyrrol-2'-yl)quinoxaline significantly enhances their affinity for anions compared to their non-fluorinated counterparts. [] This enhanced binding affinity is attributed to the electron-withdrawing effects of the fluorine atoms, making the pyrrole NH protons more acidic and thus strengthening hydrogen bond interactions with anions. []
Q2: Which anions show increased binding affinity with fluorinated receptors containing 3,4-difluoro-1H-pyrrole?
A2: Studies using 1H NMR, 19F NMR, and fluorescence emission spectroscopy have shown that incorporating 3,4-difluoro-1H-pyrrole into receptor structures leads to a particularly significant increase in binding affinity for chloride and dihydrogen phosphate anions. [] This effect is especially pronounced in the 2,3-di(3',4'-difluoropyrrol-2'-yl)quinoxaline system, which exhibits a remarkable three orders of magnitude improvement in binding affinity for H2PO4- compared to its non-fluorinated counterpart. []
Q3: How does the size of fluorinated calix[n]pyrroles impact their anion binding selectivity?
A3: Research indicates that as the size of fluorinated calix[n]pyrroles increases (n = 4-6), their selectivity for bromide over chloride also increases. [] This trend is evident in the decreasing binding ratio of Ka(Cl)/Ka(Br) with increasing macrocycle size. [] This observation suggests that larger fluorinated calix[n]pyrroles provide a more suitable binding environment for the larger bromide anion compared to the smaller chloride anion.
Q4: What is the crystal structure of 3,4-difluoro-1H-pyrrole?
A4: The crystal structure of 3,4-difluoro-1H-pyrrole has been determined at 120 K using single-crystal X-ray diffraction analysis. [] The molecule crystallizes in the orthorhombic Pbca space group (no. 61) with unit cell parameters: a = 5.552(1) Å, b = 11.017(2) Å, and c = 13.597(3) Å. [] The crystal structure reveals the presence of intermolecular N-H—F-C hydrogen bonds, with lengths of 2.255(2) Å and 2.292(2) Å, involving three pyrrole units. []
Q5: What are some applications of 3,4-difluoro-1H-pyrrole derivatives in materials science?
A5: Derivatives of 3,4-difluoro-1H-pyrrole, specifically those containing a 2-cyano group, have shown promise in the development of luminescent liquid crystals. [] These materials exhibit adjustable properties based on the specific substituents incorporated into their structure. [] Further research in this area could lead to advancements in display technologies and other applications requiring tunable luminescent materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



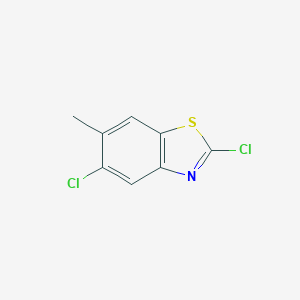
![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)
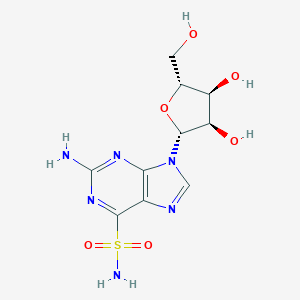
![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)
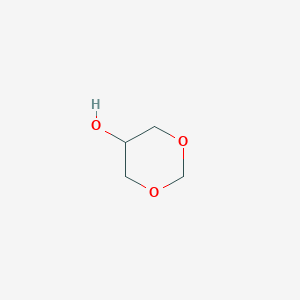
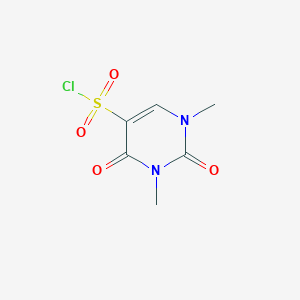
![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)
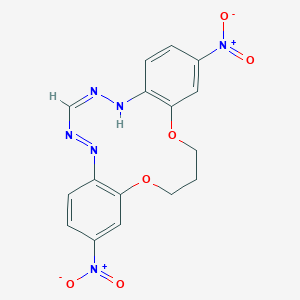

![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)
